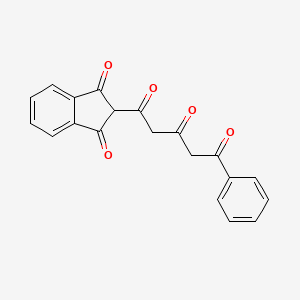
nickel;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Nickel titanium alloys are primarily produced through vacuum melting techniques. Common methods include vacuum induction melting (VIM), vacuum arc remelting (VAR), and electron beam melting . These processes ensure high purity and uniform composition of the alloy. The alloy is then subjected to various thermo-mechanical processes such as hot rolling, forging, and drawing to achieve the desired shape and mechanical properties .
Industrial Production Methods
In industrial settings, nickel titanium is often produced using self-propagating high-temperature synthesis (SHS) combined with spark plasma sintering (SPS). This method involves a high heating rate to initiate the SHS reaction, followed by milling and SPS consolidation to achieve the final product . This approach minimizes the formation of undesirable phases and ensures a high-quality alloy.
化学反応の分析
Types of Reactions
Nickel titanium undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Oxidation: When exposed to air, nickel titanium forms a passive oxide layer that enhances its corrosion resistance.
Reduction: Nickel titanium can be reduced using hydrogen gas at high temperatures to remove surface oxides.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent at high temperatures.
Substitution: Catalysts such as nickel or titanium oxides are used under controlled conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nickel and titanium oxides.
Reduction: Pure nickel titanium alloy with reduced surface oxides.
Substitution: Formation of new metal alloys or compounds with altered properties.
科学的研究の応用
Nickel titanium is extensively used in various scientific research fields due to its unique properties .
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and cross-coupling reactions.
Medicine: Utilized in minimally invasive surgical procedures and dental applications.
Industry: Applied in aerospace, automotive, and robotics for its shape memory and superelastic properties.
作用機序
. This transformation occurs between two different crystal phases: austenite and martensite.
類似化合物との比較
Nickel titanium is unique compared to other shape memory alloys due to its combination of shape memory effect, superelasticity, and biocompatibility .
Similar Compounds
Copper-Aluminum-Nickel: Another shape memory alloy with similar properties but less biocompatibility.
Iron-Manganese-Silicon: Exhibits shape memory effect but lacks the superelasticity of nickel titanium.
Titanium-Nickel-Hafnium: Modified version of nickel titanium with enhanced high-temperature performance.
Nickel titanium stands out due to its superior combination of properties, making it highly versatile and valuable in various applications.
特性
CAS番号 |
12059-18-6 |
|---|---|
分子式 |
Ni2Ti |
分子量 |
165.254 g/mol |
IUPAC名 |
nickel;titanium |
InChI |
InChI=1S/2Ni.Ti |
InChIキー |
AGRZSLXZTRXJMD-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Ni].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


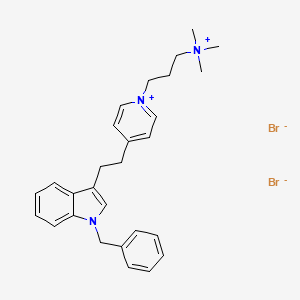
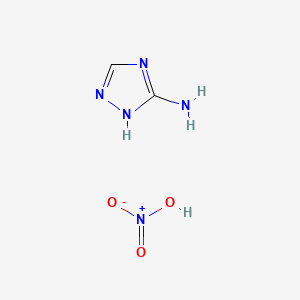
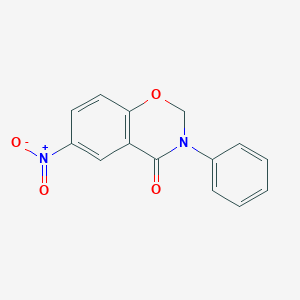
![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
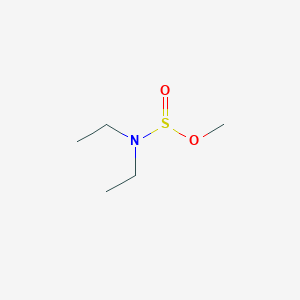
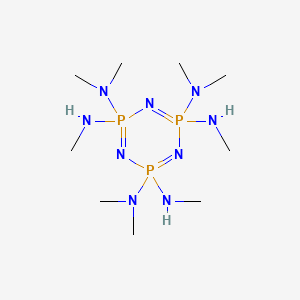


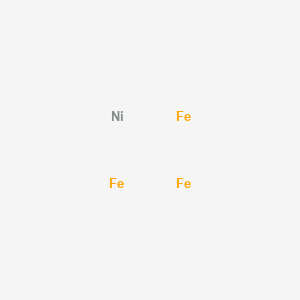
![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)
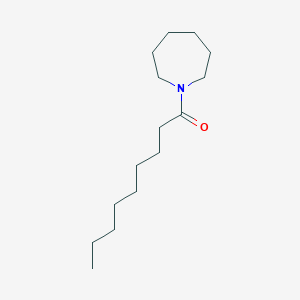
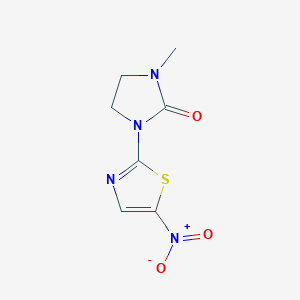
![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)
